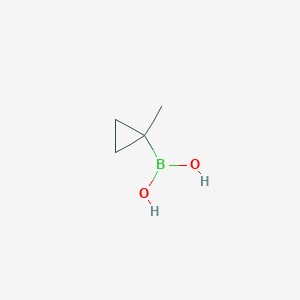
3,6-Dichloro-pyridazine-4-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-pyridazine-4-boronic acid: is an organoboron compound with the molecular formula C4H3BCl2N2O2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-pyridazine-4-boronic acid typically involves the reaction of 3,6-dichloropyridazine with a boronic acid derivative. One common method includes the use of 3,6-dihydroxy pyridazine and phosphorus oxychloride as starting materials. The reaction is carried out in a suitable solvent at temperatures ranging from 0 to 80°C, followed by purification to obtain the pure product .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The process includes the condensation of 3,6-dichloropyridazine with boronic acid derivatives under controlled conditions to ensure high purity and consistent quality .
化学反应分析
Types of Reactions: 3,6-Dichloro-pyridazine-4-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate.
Major Products:
科学研究应用
Chemistry: 3,6-Dichloro-pyridazine-4-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of pyridazine, including this compound, have been explored for their potential therapeutic properties. These compounds have shown promise in the development of drugs targeting various diseases, including cancer and cardiovascular disorders .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various functional materials, including polymers and advanced materials for electronic applications .
作用机制
The mechanism of action of 3,6-Dichloro-pyridazine-4-boronic acid in chemical reactions involves the formation of boronate esters, which facilitate the transfer of organic groups in coupling reactions. The boronic acid moiety acts as a nucleophile, participating in transmetalation with palladium catalysts to form carbon-carbon bonds . This process is crucial in the Suzuki-Miyaura coupling reaction, where the boronic acid derivative transfers its organic group to the palladium complex, leading to the formation of the desired product .
相似化合物的比较
3,6-Dichloropyridazine: A precursor in the synthesis of 3,6-Dichloro-pyridazine-4-boronic acid.
Pyridazine Derivatives: Compounds such as pyridazinone and other substituted pyridazines share similar structural features and reactivity.
Uniqueness: this compound is unique due to its dual functionality, combining the reactivity of both boronic acids and chloropyridazines. This dual functionality makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
属性
IUPAC Name |
(3,6-dichloropyridazin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BCl2N2O2/c6-3-1-2(5(10)11)4(7)9-8-3/h1,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBFCOUNBUSRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN=C1Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[D]isoxazole-4-boronic acid](/img/structure/B8187558.png)
![Pyrazolo[1,5-a]pyrimidine-3-boronic acid](/img/structure/B8187559.png)



![5-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8187578.png)
![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride](/img/structure/B8187586.png)
![7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride](/img/structure/B8187596.png)

![3-Methyl-benzo[d]isoxazole-4-boroniic acid pinacol ester](/img/structure/B8187607.png)


